-Nitrobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-nitrobenzoyl group (-C6H4NO2-CO-) into various organic molecules. This group can serve several purposes:
-Nitrobenzoyl chloride can be used as a starting material for the synthesis of various functional materials, including:
3-Nitrobenzoyl chloride, also known as m-nitrobenzoyl chloride, has the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It appears as a yellow to brown liquid that is unstable at room temperature and requires refrigeration for storage. This compound is known for its reactivity and is classified as moisture-sensitive, decomposing in the presence of water or alcohols .
3-Nitrobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
In general, it can undergo hydrolysis to produce 3-nitrobenzoic acid when exposed to moisture.
3-Nitrobenzoyl chloride can be synthesized through several methods:
3-Nitrobenzoyl chloride has various applications in:
Several compounds share structural similarities with 3-nitrobenzoyl chloride. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | A simpler acyl chloride without a nitro group. |
4-Nitrobenzoyl Chloride | C₇H₄ClN O₃ | Similar reactivity but differs in position of nitro group. |
3-Nitrobenzoic Acid | C₇H₅N O₃ | The corresponding acid form; less reactive than the chloride. |
2-Nitrobenzoyl Chloride | C₇H₄ClN O₃ | Another positional isomer; exhibits different reactivity patterns. |
Uniqueness: The unique position of the nitro group in 3-nitrobenzoyl chloride affects its reactivity compared to other benzoyl chlorides, making it particularly useful in specific synthetic pathways where regioselectivity is crucial.
Corrosive;Acute Toxic